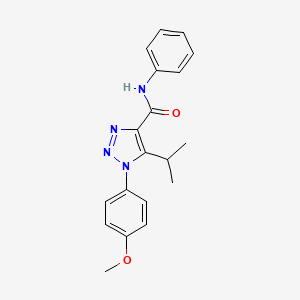
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPTC and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that derivatives of triazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate excellent inhibition efficiency, potentially reaching up to 98% at specific concentrations. Their performance is attributed to the adsorption of the triazole derivatives onto the steel surface, following Langmuir’s isotherm, suggesting strong chemisorption interactions. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Bentiss et al., 2009).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds, including those with 1,2,4-triazole rings, have shown good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents that could address the challenge of antibiotic resistance or provide new pathways for disinfection and sterilization processes (Bektaş et al., 2007).
Enzyme Inhibition for Disease Management
In medical research, specific triazole compounds have been identified as potent enzyme inhibitors, which can be leveraged in the treatment or management of diseases like Alzheimer’s and diabetes. These compounds inhibit critical enzymes involved in disease progression, offering a pathway to potentially efficacious therapeutic agents. The structural analysis and synthetic methodologies developed for these compounds underscore their significance in drug discovery and development (Saleem et al., 2018).
Organic Synthesis and Chemical Reactions
Triazole derivatives have been utilized in organic synthesis, showcasing their versatility in forming various chemically significant compounds. For instance, lithiation–trapping sequences on triazole frameworks have been employed to synthesize complex molecules, highlighting their utility in creating pharmacologically relevant structures or materials with unique properties (Mansueto et al., 2014).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHUUQOAJIBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

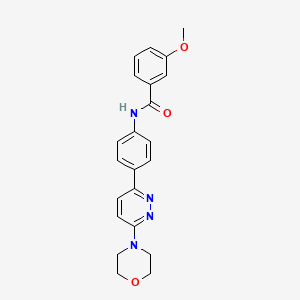
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)
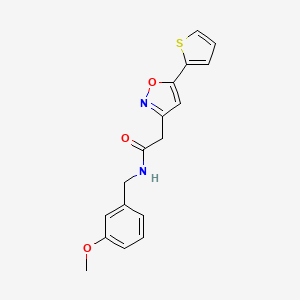

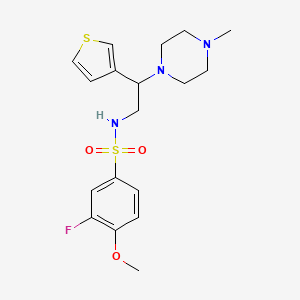


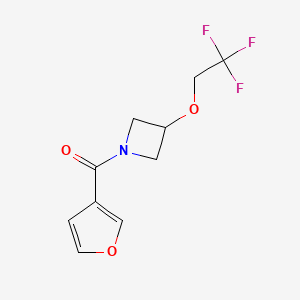
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)
![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)